![molecular formula C16H23BO3 B2594082 (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene CAS No. 1398771-24-8](/img/structure/B2594082.png)
(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene
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Overview
Description
The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . This is a boronic ester, which is often used in organic synthesis. The compound also contains a 4-methoxyphenyl group, which is a type of aryl group with a methoxy (OCH3) substituent.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a conjugated system due to the presence of the propene group. The exact structure would need to be determined through methods such as X-ray diffraction or NMR spectroscopy .Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
- In animal studies, MMPP attenuated behavioral impairments, dopamine depletion, and inflammatory markers induced by the neurotoxin MPTP .
- By inhibiting STAT3, MMPP reduces the expression of inflammatory proteins such as ionized calcium binding adaptor molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) .
- As a STAT3 inhibitor, MMPP may modulate amyloid-related pathways and contribute to reducing amyloid burden .
- Although more research is needed, MMPP’s unique structure and properties make it an interesting candidate for further exploration .
- Its pharmacokinetic properties, bioavailability, and safety profile need thorough evaluation for potential therapeutic use .
Neuroprotection in Parkinson’s Disease
Anti-Inflammatory Agent
Anti-Amyloidogenic Effects
Anti-Arthritic Properties
Drug-Likeness and Pharmacokinetics
Chemical Synthesis and Characterization
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXOQWZXIDYRO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-2-(4-methoxyphenyl)-1-propene |
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